(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one
Overview
Description
The compound “(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one” is also known as JKE-1674 . It is used for research purposes and is not intended for human or veterinary use . The compound is a white to off-white solid powder .
Physical And Chemical Properties Analysis
This compound is a white to off-white solid powder . It is soluble in DMSO . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Ferroptosis Induction and GPX4 Inhibition
JKE-1674 is an analog of ML210, a compound initially identified through phenotypic screening as an anticancer agent that induces ferroptosis . Ferroptosis is a nonapoptotic, iron-dependent form of cell death that holds promise for overcoming drug-resistant cancer cells. The key player in ferroptosis regulation is the enzyme GPX4 (glutathione peroxidase 4), which detoxifies lipid hydroperoxides by reducing them to non-toxic alcohols. JKE-1674 covalently inhibits GPX4, leading to ferroptosis induction in cancer cells .
Selective Covalent Inhibition of GPX4
Unlike many GPX4 inhibitors that lack selectivity, JKE-1674 offers improved proteomic selectivity and pharmacokinetic properties. It achieves GPX4 inhibition through a unique mechanism involving masked nitrile-oxide electrophiles. These electrophiles react covalently with GPX4, providing a targeted approach to induce ferroptosis .
Combination Therapy Potential
In vitro and in vivo evidence suggests that combining GPX4 inhibitors (including JKE-1674) with standard-of-care regimens (such as chemotherapy, targeted therapy, and immunotherapy) could yield durable responses across various cancer types . This highlights the compound’s potential as an adjunct therapy to enhance treatment outcomes.
Future Directions
Further research is needed to explore JKE-1674’s efficacy, safety, and potential clinical applications. Investigating its impact on drug-resistant cancer cells, understanding its pharmacological profile, and optimizing delivery strategies are critical areas for future investigation.
Mechanism of Action
Target of Action
JKE-1674 is an inhibitor of glutathione peroxidase 4 (GPX4) . GPX4 is a lipid hydroperoxide reductase that plays a crucial role in preventing lipid peroxidation and ferroptotic cell death .
Mode of Action
JKE-1674 acts as a covalent inhibitor of GPX4 . It reacts with the GPX4 catalytic selenocysteine residue to eliminate enzymatic activity . JKE-1674 is an analog of ML210, and it undergoes a series of chemical transformations in cells to generate a nitrile oxide electrophile, JKE-1777 . This electrophile is capable of reacting with purified GPX4 .
Biochemical Pathways
The inhibition of GPX4 by JKE-1674 leads to the induction of ferroptosis , a non-apoptotic, iron-dependent form of cell death . Ferroptosis is characterized by increased lipid peroxidation caused by the accumulation of reactive oxygen species (ROS), leading to cell membrane destruction and, ultimately, cell death .
Pharmacokinetics
It’s also mentioned that JKE-1674 is orally active and could be detected in the serum of mice dosed orally with the compound .
Result of Action
The primary result of JKE-1674’s action is the induction of ferroptosis, which can selectively kill cancer cells in a therapy-resistant state . It has been found to reduce the viability of LOX-IMVI cancer cells and in a panel of additional cancer
properties
IUPAC Name |
(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHKIAPXVDWCP-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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